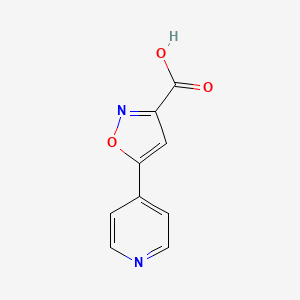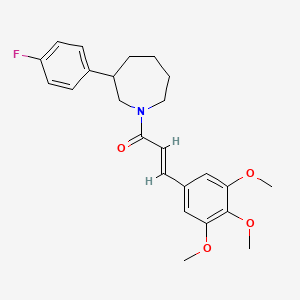
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential use in the treatment of multiple sclerosis (MS). Fingolimod is a sphingosine-1-phosphate receptor modulator that acts as an immunomodulatory agent, reducing inflammation and preventing immune cells from attacking the myelin sheath that surrounds nerve fibers in the central nervous system.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of compounds related to (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been extensively studied. For instance, compounds with similar structures have been synthesized and characterized using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. These studies provide valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds, which are crucial for understanding their chemical behavior and potential applications in materials science and pharmaceuticals (Najiya et al., 2014).
Photophysical Properties and Applications
The photophysical properties of chalcone derivatives, closely related to the compound , have been investigated to understand their potential applications in optoelectronic devices. Studies have shown that these compounds exhibit significant solvatochromic effects, indicating their potential use in sensors and molecular electronics. The absorption and fluorescence characteristics of these compounds vary with solvent polarity, which can be leveraged to design sensitive and selective optical sensors for various environmental and biological applications (Kumari et al., 2017).
Crystallographic and Interaction Studies
Crystallographic studies of related compounds have provided detailed insights into their molecular structures and intermolecular interactions. These studies are essential for understanding the solid-state properties of these compounds, which can influence their application in crystal engineering, drug design, and the development of functional materials. For example, the analysis of chalcone derivatives' crystal structures has revealed weak intermolecular interactions that stabilize their crystal lattice, which could be important for designing compounds with specific crystal habits and properties (Salian et al., 2018).
Nonlinear Optical (NLO) Properties
Some compounds structurally related to (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been studied for their nonlinear optical properties. These properties are critical for applications in optical switching, telecommunications, and information processing. The first hyperpolarizability of these compounds, a measure of their NLO response, has been found to be significant, suggesting their potential utility in developing new NLO materials (Najiya et al., 2014).
Propriétés
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FNO4/c1-28-21-14-17(15-22(29-2)24(21)30-3)7-12-23(27)26-13-5-4-6-19(16-26)18-8-10-20(25)11-9-18/h7-12,14-15,19H,4-6,13,16H2,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQFIFLKDXURO-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

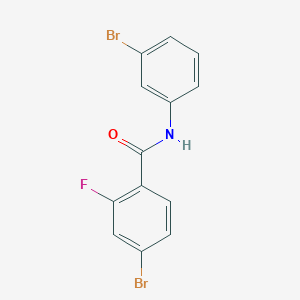
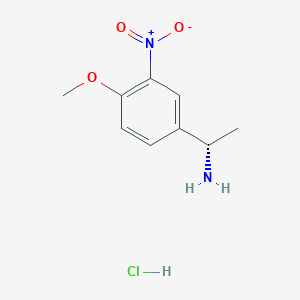
![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)
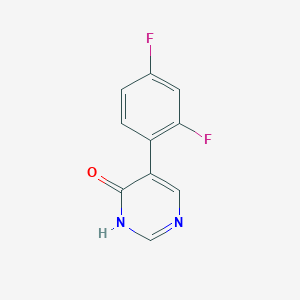
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)

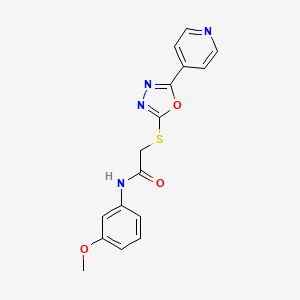
![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858820.png)
![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)
![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)
